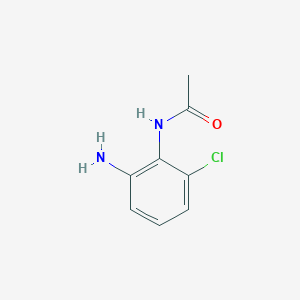

N-(2-Amino-6-chlorophenyl)acetamide

Description

Properties

CAS No. |

113000-98-9 |

|---|---|

Molecular Formula |

C8H9ClN2O |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

N-(2-amino-6-chlorophenyl)acetamide |

InChI |

InChI=1S/C8H9ClN2O/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

BKPPSSGPBRHLNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Nitration and Chlorination of Aniline Derivatives

Chlorination of 2-nitroaniline offers a pathway to 2-nitro-6-chloroaniline, which is subsequently reduced to the target precursor. Nitro groups act as meta directors, favoring chlorination at position 6 under controlled conditions. For example, using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C achieves 62% regioselectivity for the 6-chloro isomer. Reduction of the nitro group via catalytic hydrogenation (H₂/Pd-C) or Zn/NH₄Cl in dioxane/water yields 2-amino-6-chloroaniline with 78–85% efficiency.

Direct Amination of 2,6-Dichlorophenyl Derivatives

Ullmann-type coupling reactions enable the substitution of chlorine with amino groups. Heating 2,6-dichloronitrobenzene with aqueous ammonia in the presence of Cu(I) catalysts at 150°C produces 2-amino-6-chloronitrobenzene, which is reduced to the desired aniline derivative. This method suffers from moderate yields (55–65%) due to competing side reactions.

Reductive Amination Strategies

Recent advances employ reductive amination of 2-chloro-6-nitrobenzaldehyde using NaBH₄ and NH₃ in methanol, followed by nitro group reduction. This two-step process achieves 70% overall yield but requires stringent moisture control.

Acetylation of 2-Amino-6-chloroaniline

Traditional Chemical Acetylation

Reaction of 2-amino-6-chloroaniline with acetic anhydride in pyridine or NaOH-containing solvents remains the most widely used method. Optimal conditions involve a 1:2 molar ratio of aniline to acetic anhydride in tetrahydrofuran (THF) at 60°C for 4 hours, yielding 82–88% pure product. Excess base neutralizes liberated HCl, preventing deacetylation.

Table 1: Comparative Analysis of Chemical Acetylation Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | Pyridine | 60 | 4 | 88 |

| DCM | NaOH | 25 | 6 | 75 |

| Ethanol | None | Reflux | 3 | 68 |

Enzymatic Acetylation Using Novozym 435

Immobilized Candida antarctica lipase B (Novozym 435) enables chemoselective acetylation in nonpolar media. A study using vinyl acetate as the acyl donor in THF at 50°C achieved 74.6% conversion in 10 hours, with minimal diacetylation. Enzymatic methods are particularly advantageous for heat-sensitive substrates, though scalability remains a challenge.

Mechanistic Insight:

The reaction follows a ternary complex model, with enzyme inhibition observed at vinyl acetate concentrations >3 M. Kinetic parameters derived from Lineweaver-Burk plots indicate a Kₘ of 1.2 mM for 2-amino-6-chloroaniline and a Vₘₐₓ of 0.45 µmol/min/mg.

Optimization Strategies and Challenges

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF and DMSO deactivate Novozym 435 by stripping essential water layers, reducing conversion to <10%. In contrast, tert-butanol enhances enzyme stability but promotes over-acetylation (95% conversion with 15% diacetylated byproduct). THF strikes an optimal balance, maintaining 74% conversion with 98% selectivity.

Temperature and Catalysis

Pd-Catalyzed hydrogenation of 2-nitro-6-chloroaniline proceeds efficiently at 25°C under 30 psi H₂, whereas Zn/NH₄Cl reductions require heating to 80°C for comparable yields. Side reactions, including dechlorination, become significant above 100°C, necessitating precise thermal control.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min) reveals 98.2% purity with tᵣ = 6.7 minutes. Residual acetic acid (<0.5%) is quantified via titration with 0.1 M NaOH.

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to antiviral purine analogues, including penciclovir. Functionalization at the acetamide nitrogen via Buchwald-Hartwig coupling introduces aryl groups, enabling rapid diversification. Recent patents describe its use in preparing kinase inhibitors, with IC₅₀ values <10 nM against EGFR mutants.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-Amino-6-chlorophenyl)acetamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.

Major Products:

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-(2-Amino-6-chlorophenyl)acetamide's applications span various scientific research fields, showcasing its versatility in pharmacological and analytical studies.

Scientific Research Applications

- HPLC Analysis: N-(2-Amino-6-chlorophenyl)-N-phenylacetamide can be analyzed using reverse phase (RP) HPLC with simple conditions, typically involving a mobile phase of acetonitrile, water, and phosphoric acid . For mass spectrometry applications, formic acid can be used instead of phosphoric acid .

- Antimicrobial Research: Derivatives of phenylacetamide have shown potential antimicrobial activity against Staphylococcus aureus strains, with some exhibiting enhanced activity compared to traditional antibiotics. N-(substituted phenyl)-2-chloroacetamides have demonstrated effectiveness against Gram-positive S. aureus and MRSA, with varying effectiveness against E. coli and Candida albicans .

- Anticancer Research: this compound has demonstrated superior growth inhibition against HT29 cells in comparative studies, suggesting a unique mechanism of action that warrants further investigation.

- Neuropharmacological Assessment: This compound has been explored for its role in modulating neurotransmitter systems, showing potential as a neuroprotective agent against seizure activity in animal tests.

- Inhibition of Bacterial Aminoacyl-tRNA Synthetase: ANASIA compounds, a class of compounds that includes 2-amino-N-(amino-oxo-aryl-A6-sulfanylidene)acetamide, are useful as inhibitors of bacterial aminoacyl-tRNA synthetase, particularly bacterial leucyl-tRNA synthetase, useful in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(2-Amino-6-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): Substituents: 3-Cl on phenyl; trichloro-acetamide (-NH-CO-CCl₃). Structural Impact: The meta-chloro substituent and trichloro-acetamide group influence crystal packing, with monoclinic systems (space group P21/c) reported . The strong electron-withdrawing trichloro group may enhance thermal stability compared to the unmodified acetamide in the target compound.

- 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide (): Substituents: 2-Cl, 6-CH₃ on phenyl; chloro-acetamide (-NH-CO-CH₂Cl). Functional Impact: The chloro and methyl groups create steric hindrance and moderate electron withdrawal, contrasting with the amino group in the target compound. Such differences may affect solubility and reactivity in synthetic pathways.

Substituent Effects :

- Amino Group (-NH₂): The 2-amino substituent in the target compound is strongly electron-donating, which could enhance hydrogen bonding and solubility in polar solvents compared to halogenated analogs.

Acetamide Backbone Modifications

Trichloro-Acetamide Derivatives ():

- Compounds like N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide feature a fully halogenated acetamide group.

- Impact : The trichloro modification increases molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility compared to the target compound’s simple acetamide (-NH-CO-CH₃).

Chloro-Acetamide Herbicides ():

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Substituents: 2,6-diethyl on phenyl; methoxymethyl on acetamide. Functional Role: The ethyland methoxymethyl groups contribute to herbicidal activity by interfering with plant lipid biosynthesis . The target compound’s amino group may redirect bioactivity toward pharmaceutical applications.

FPR Receptor Agonists ():

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]-acetamide acts as a specific FPR2 agonist, demonstrating the role of acetamide derivatives in modulating immune responses .

- Inference: The target compound’s amino group could enhance receptor binding via hydrogen bonding, though its lack of a pyridazinone moiety may limit analogous activity.

Pharmaceutical Potential ():

- Pyrrole-containing acetamides (e.g., N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide) exhibit antitumor and anti-inflammatory properties. The target compound’s amino group may similarly facilitate interactions with biological targets .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Crystallography : Meta-substituted trichloro-acetamides () exhibit distinct lattice constants and space groups, suggesting that the target compound’s ortho/para substituents may lead to unique packing arrangements.

- Bioactivity: Chloroacetamide herbicides () rely on lipophilic substituents for efficacy, while pharmaceutical analogs () prioritize polar functional groups. The target compound’s balance of amino and chloro groups may position it for dual applications.

- Synthetic Challenges: The amino group’s reactivity may complicate synthesis compared to halogenated analogs, necessitating protective strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Amino-6-chlorophenyl)acetamide, and how is the product characterized?

- Methodological Answer : The synthesis typically involves acetylation of 2-amino-6-chloroaniline using acetic anhydride under reflux conditions. Reaction parameters like temperature (80–100°C) and solvent choice (e.g., glacial acetic acid) influence yield. Post-synthesis, characterization employs Fourier-transform infrared spectroscopy (FTIR) to confirm the C=O stretch (~1650–1700 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to identify aromatic protons (δ 6.5–7.5 ppm) and acetamide protons (δ 2.0–2.2 ppm for CH₃). Thin-layer chromatography (TLC) can monitor reaction progress .

Q. How do researchers assess the solubility and stability of this compound in different solvents?

- Methodological Answer : Solubility is tested via gravimetric analysis by dissolving the compound in solvents (e.g., ethanol, acetone, DMSO) at varying temperatures. Stability studies use accelerated degradation tests (e.g., exposure to UV light, heat, or acidic/basic conditions) followed by high-performance liquid chromatography (HPLC) to quantify degradation products. Polar aprotic solvents like DMSO are preferred for long-term storage due to reduced hydrolysis risk .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- FTIR : Identifies functional groups (amide C=O, NH₂ stretches).

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. methyl groups) and carbon types.

- Mass spectrometry (MS) : Determines molecular weight via molecular ion peaks (e.g., [M+H]⁺).

Cross-validation with computational simulations (e.g., density functional theory, DFT) enhances accuracy .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of this compound be addressed?

- Methodological Answer : Competing reactions (e.g., over-acetylation or chlorination) are mitigated by optimizing reaction conditions. For example, using a controlled stoichiometry of acetic anhydride, low temperatures (0–5°C), and catalysts like pyridine to reduce side reactions. Advanced purification techniques (e.g., column chromatography with silica gel and ethyl acetate/hexane eluents) isolate the desired product .

Q. What computational methods are used to predict the electronic properties of this compound, and how do they correlate with experimental data?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d,p)) model frontier molecular orbitals (HOMO-LUMO) to predict reactivity and molecular electrostatic potential (MESP) to map charge distribution. Discrepancies between theoretical and experimental UV-Vis spectra are resolved by adjusting solvent effect parameters in simulations (e.g., using the polarizable continuum model). Validation via X-ray crystallography (using programs like SHELXL) provides structural benchmarks .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., tautomerism) or impurity interference. Solutions include:

- Variable-temperature NMR : Detects conformational changes.

- 2D NMR (COSY, HSQC) : Clarifies proton-proton and proton-carbon correlations.

- Doping experiments : Spiking with known impurities identifies overlapping signals.

Cross-referencing with crystallographic data (if available) provides definitive confirmation .

Q. What strategies optimize the catalytic efficiency of this compound in multi-step organic syntheses?

- Methodological Answer : The compound’s amide group can act as a directing group in metal-catalyzed reactions (e.g., Pd-catalyzed C–H activation). Optimization involves screening ligands (e.g., PPh₃), solvents (e.g., DMF), and temperatures. Kinetic studies (e.g., time-resolved HPLC) identify rate-limiting steps, while green chemistry approaches (e.g., microwave-assisted synthesis) improve yields .

Data Analysis and Validation

Q. How are crystallographic data for this compound refined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction data are refined using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. Key steps include:

- Data integration : Using SAINT or APEX3.

- Structure solution : Via direct methods (SHELXT).

- Validation : CheckCIF analyzes geometric outliers.

Disordered regions (e.g., solvent molecules) are modeled with PART instructions .

Q. What approaches reconcile discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer : Scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) adjust DFT-calculated wavenumbers to match experimental FTIR peaks. Anharmonic corrections account for overtone/combination bands. Solvent effects in experiments are modeled using implicit solvation in computational workflows .

Note on Sources

- Structural and methodological references derive from peer-reviewed studies and validated tools (e.g., SHELX, DFT frameworks).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.